Cas no 2768326-96-9 (1-Cyanospiro[2.2]pentane-1-carboxylic acid)
![1-Cyanospiro[2.2]pentane-1-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2768326-96-9x500.png)
1-Cyanospiro[2.2]pentane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-cyanospiro[2.2]pentane-1-carboxylic acid
- EN300-37158706
- 2768326-96-9
- 1-Cyanospiro[2.2]pentane-1-carboxylic acid
-
- インチ: 1S/C7H7NO2/c8-4-7(5(9)10)3-6(7)1-2-6/h1-3H2,(H,9,10)
- InChIKey: XHQKQSINJVZARP-UHFFFAOYSA-N
- ほほえんだ: OC(C1(C#N)CC21CC2)=O
計算された属性
- せいみつぶんしりょう: 137.047678466g/mol
- どういたいしつりょう: 137.047678466g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 258
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 61.1Ų
1-Cyanospiro[2.2]pentane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P027XFH-50mg |
1-cyanospiro[2.2]pentane-1-carboxylic acid |
2768326-96-9 | 95% | 50mg |
$710.00 | 2024-05-07 | |
1PlusChem | 1P027XFH-100mg |
1-cyanospiro[2.2]pentane-1-carboxylic acid |
2768326-96-9 | 95% | 100mg |
$908.00 | 2024-05-07 | |
Aaron | AR027XNT-100mg |
1-cyanospiro[2.2]pentane-1-carboxylic acid |
2768326-96-9 | 95% | 100mg |
$966.00 | 2025-02-15 | |
Aaron | AR027XNT-500mg |
1-cyanospiro[2.2]pentane-1-carboxylic acid |
2768326-96-9 | 95% | 500mg |
$2142.00 | 2025-02-15 | |
Aaron | AR027XNT-250mg |
1-cyanospiro[2.2]pentane-1-carboxylic acid |
2768326-96-9 | 95% | 250mg |
$1369.00 | 2025-02-15 | |
1PlusChem | 1P027XFH-250mg |
1-cyanospiro[2.2]pentane-1-carboxylic acid |
2768326-96-9 | 95% | 250mg |
$1270.00 | 2024-05-07 | |
1PlusChem | 1P027XFH-500mg |
1-cyanospiro[2.2]pentane-1-carboxylic acid |
2768326-96-9 | 95% | 500mg |
$1965.00 | 2024-05-07 | |
Aaron | AR027XNT-1g |
1-cyanospiro[2.2]pentane-1-carboxylic acid |
2768326-96-9 | 95% | 1g |
$2736.00 | 2025-02-15 | |
Aaron | AR027XNT-5g |
1-cyanospiro[2.2]pentane-1-carboxylic acid |
2768326-96-9 | 95% | 5g |
$7889.00 | 2025-02-15 | |
Aaron | AR027XNT-50mg |
1-cyanospiro[2.2]pentane-1-carboxylic acid |
2768326-96-9 | 95% | 50mg |
$746.00 | 2025-02-15 |
1-Cyanospiro[2.2]pentane-1-carboxylic acid 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
1-Cyanospiro[2.2]pentane-1-carboxylic acidに関する追加情報
1-Cyanospiro[2.2]pentane-1-carboxylic Acid: An Overview of Its Structure, Properties, and Applications
1-Cyanospiro[2.2]pentane-1-carboxylic acid (CAS No. 2768326-96-9) is a unique and versatile compound that has garnered significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. This article provides a comprehensive overview of the structure, properties, and potential applications of this compound.
Structure and Synthesis: The molecular structure of 1-Cyanospiro[2.2]pentane-1-carboxylic acid is characterized by a spirocyclic framework with a cyano group and a carboxylic acid functional group. The spirocyclic core, which consists of two three-membered rings sharing a common carbon atom, imparts unique physical and chemical properties to the molecule. The synthesis of this compound typically involves multi-step processes, including the formation of the spirocyclic core followed by functional group transformations. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for its production.
Physical and Chemical Properties: 1-Cyanospiro[2.2]pentane-1-carboxylic acid exhibits several notable physical and chemical properties that make it an attractive candidate for various applications. It is a white crystalline solid with a melting point of approximately 150°C. The compound is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited due to the presence of the hydrophobic spirocyclic core.
The cyano group in 1-Cyanospiro[2.2]pentane-1-carboxylic acid is highly reactive and can participate in a variety of chemical reactions, including nucleophilic addition, substitution, and elimination reactions. The carboxylic acid group provides additional reactivity, enabling the compound to undergo esterification, amidation, and other carboxylic acid-derived transformations. These functional groups also contribute to the compound's ability to form hydrogen bonds, which can influence its solubility and crystallization behavior.
Mechanistic Studies: Recent studies have focused on elucidating the reaction mechanisms involving 1-Cyanospiro[2.2]pentane-1-carboxylic acid. For instance, computational methods have been employed to investigate the energetics and transition states of key reactions involving this compound. These studies have provided valuable insights into the factors that govern its reactivity and selectivity in different chemical transformations.
Applications in Medicinal Chemistry: One of the most promising applications of 1-Cyanospiro[2.2]pentane-1-carboxylic acid lies in medicinal chemistry. The unique spirocyclic framework and functional groups make it an excellent scaffold for the design of bioactive molecules. Researchers have explored its potential as a building block for the synthesis of novel drugs targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
In particular, derivatives of 1-Cyanospiro[2.2]pentane-1-carboxylic acid have shown promising activity as inhibitors of specific enzymes involved in disease pathways. For example, some derivatives have been found to inhibit kinases, which are key targets in cancer therapy. Additionally, the spirocyclic core can enhance the bioavailability and metabolic stability of drug candidates, making them more suitable for clinical development.
Catalysis and Materials Science: Beyond medicinal chemistry, 1-Cyanospiro[2.2]pentane-1-carboxylic acid has also found applications in catalysis and materials science. Its unique structure makes it an effective ligand for metal catalysts used in asymmetric synthesis reactions. The spirocyclic core can provide steric hindrance that influences the selectivity of catalytic processes.
In materials science, derivatives of 1-Cyanospiro[2.2]pentane-1-carboxylic acid have been investigated for their potential use in polymer synthesis and self-assembling systems. The ability to fine-tune the properties of these materials through functionalization offers exciting opportunities for developing new materials with tailored properties for various applications.
Safety Considerations: While 1-Cyanospiro[2.2]pentane-1-carboxylic acid is generally considered safe when handled properly, it is important to follow standard laboratory safety protocols when working with this compound. Appropriate personal protective equipment (PPE) should be worn to minimize exposure risks. Additionally, proper storage conditions should be maintained to ensure stability and prevent degradation.
FUTURE DIRECTIONS AND CONCLUSIONS: The future prospects for 1-Cyanospiro[2.2]pentane-1-carboxylic acid are promising across multiple fields. Ongoing research aims to further optimize its synthesis methods, explore new derivatives with enhanced properties, and identify novel applications in areas such as drug discovery and materials science.
In conclusion, 1-Cyanospiro[2.2]pentane-1-carboxylic acid (CAS No. 2768326-96-9) is a fascinating compound with a rich structural profile and diverse applications. Its unique combination of spirocyclic core and functional groups makes it an attractive candidate for further investigation and development in various scientific disciplines.
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